(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride
Description
(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride is a fluorinated piperidine derivative with a cyclobutyl substituent at the 4-position and a fluorine atom at the 3-position of the piperidine ring. Its stereochemistry (R configuration at C3 and S at C4) is critical for its physicochemical and biological properties. The compound’s molecular formula is C₁₀H₁₂Cl₂F₂N₂ (calculated based on structural analogs in and ), with a molecular weight of approximately 275.17 g/mol (referencing Enamine Ltd’s catalog entry for related compounds in ). It is commonly utilized in medicinal chemistry as a building block for drug candidates targeting central nervous system (CNS) disorders or enzyme inhibition due to its rigid cyclobutyl group and fluorine-enhanced metabolic stability.
Properties
Molecular Formula |
C9H18Cl2FN |
|---|---|
Molecular Weight |
230.15 g/mol |
IUPAC Name |
(3R,4S)-4-cyclobutyl-3-fluoropiperidine;dihydrochloride |
InChI |
InChI=1S/C9H16FN.2ClH/c10-9-6-11-5-4-8(9)7-2-1-3-7;;/h7-9,11H,1-6H2;2*1H/t8-,9-;;/m0../s1 |
InChI Key |
VKINKZUBIXDKGP-CDEWPDHBSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H]2CCNC[C@@H]2F.Cl.Cl |
Canonical SMILES |
C1CC(C1)C2CCNCC2F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the dihydrochloride salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
4-Cyclobutyl-3-fluoropiperidine dihydrochloride is a fluorinated piperidine derivative with a cyclobutyl group and a fluorine atom, described by the molecular formula C9H18Cl2FN and a molecular weight of 230.15 g/mol. Due to its unique chemical properties, it is utilized in scientific research across medicinal chemistry and materials science. The fluorinated structure of 4-Cyclobutyl-3-fluoropiperidine dihydrochloride may enhance interactions with biological targets, making it a candidate for investigating the effects of fluorinated compounds on biological pathways. It has potential applications as a ligand in binding studies to understand protein-ligand interactions and may serve as an intermediate in pharmaceutical development.
Potential Applications
- Medicinal Chemistry and Drug Development The compound's unique combination of a cyclobutyl group and a fluorine atom enhances its binding affinity and specificity, making it valuable for medicinal chemistry and drug development.
- Biological Activity Studies Its fluorinated structure may enhance interactions with biological targets, making it a candidate for investigating the effects of fluorinated compounds on biological pathways.
- Ligand in Binding Studies It has potential applications as a ligand in binding studies to understand protein-ligand interactions.
- Pharmaceutical Intermediate It may serve as an intermediate in pharmaceutical development.
- Interaction Dynamics The presence of the fluorine atom can significantly influence its interaction dynamics, potentially enhancing binding affinity compared to non-fluorinated analogs. Such studies are crucial for understanding its role in biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain proteins, while the cyclobutyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biological pathways, leading to specific effects .
Comparison with Similar Compounds
Key Observations:
Fluorine position: The 3-fluoro substitution in the target compound may improve metabolic stability compared to 3,3-difluoro analogs (e.g., 496807-97-7), which exhibit higher lipophilicity but lower solubility.
Stereochemical Impact :
- The (3R,4S) configuration distinguishes the target compound from its diastereomers, such as (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride (1443380-89-9), which share identical molecular formulas but differ in spatial arrangement, leading to divergent biological activities.
Biological Relevance :
- Piperidine derivatives with hydroxyl groups (e.g., 1443380-89-9) are often used as intermediates for kinase inhibitors, whereas the target compound’s cyclobutyl group aligns with trends in CNS drug design for improved blood-brain barrier penetration.
Biological Activity
(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride is a fluorinated piperidine derivative notable for its unique structural features, including a cyclobutyl group and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : CHClFN
- Molecular Weight : 230.15 g/mol
- Structure : The incorporation of the cyclobutyl group and fluorine atom enhances the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential roles as a ligand in protein-ligand interactions and its implications in therapeutic applications.
The fluorinated structure of this compound is believed to enhance binding affinity to specific proteins and enzymes. This modification may lead to improved pharmacokinetic properties compared to non-fluorinated analogs. The presence of the fluorine atom can influence conformational dynamics, which is crucial for effective target engagement.
Binding Affinity Studies
Research indicates that this compound exhibits significant binding affinity towards various biological targets. Some key findings include:
- Protein-Ligand Interactions : The compound has been evaluated for its binding interactions with epidermal growth factor receptors (EGFR), showing potential as a selective inhibitor in mutant forms of EGFR.
- Inhibition Studies : In biochemical assays, compounds structurally related to (3R,4S)-4-cyclobutyl-3-fluoropiperidine have shown IC values indicating their potency against specific cancer cell lines.
Case Studies
-
EGFR Inhibition :
- A study demonstrated that derivatives of (3R,4S)-4-cyclobutyl-3-fluoropiperidine were effective in inhibiting mutant forms of EGFR, with IC values ranging from 23.1 nM to 56.9 nM in cellular assays .
- The introduction of fluorine was shown to enhance the selectivity and potency of these compounds compared to their non-fluorinated counterparts.
- Fluorinated Analogues :
Comparative Analysis
To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key attributes:
| Compound Name | Binding Affinity (IC) | Structural Features |
|---|---|---|
| This compound | 23.1 nM - 56.9 nM | Cyclobutyl group, Fluorine atom |
| Non-Fluorinated Piperidine Derivative | Varies | Cyclobutyl group only |
| Other Fluorinated Piperidines | Higher than 100 nM | Varies; often lack cyclobutyl structure |
Q & A
Q. How can researchers address batch-to-batch variability in purity or stereochemical composition?
- Methodological Answer :
- Quality control protocols : Mandate batch-specific Certificates of Analysis (CoA) with HPLC, NMR, and LC/MS data .
- Chiral chromatography : Use columns with cellulose-based stationary phases to resolve enantiomeric impurities .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
